REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][C:9]1([C:14]([OH:16])=O)[CH2:13][CH2:12][CH2:11][CH2:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl.[CH3:18][N:19](C)[OH:20].[CH3:22]N1CCOCC1.C1CCC(N=C=NC2CCCCC2)CC1>C(Cl)Cl.CCOC(C)=O>[CH3:22][O:20][N:19]([CH3:18])[C:14]([C:9]1([NH:8][C:6](=[O:7])[O:5][C:1]([CH3:2])([CH3:3])[CH3:4])[CH2:10][CH2:11][CH2:12][CH2:13]1)=[O:16] |f:1.2|
|
Name
|
|
Quantity
|
5.89 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1(CCCC1)C(=O)O
|
Name
|
|
Quantity
|
2.51 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(O)C
|
Name
|
|
Quantity
|
2.82 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred under an atmosphere of nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
washing with CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
the resulting filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford an oil
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered once more
|
Type
|
FILTRATION
|
Details
|
The resulting filtered
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-100% EtOAc/hexanes
|
Type
|
CUSTOM
|
Details
|
Collection and concentration of the appropriate fractions
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1(CCCC1)NC(OC(C)(C)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |